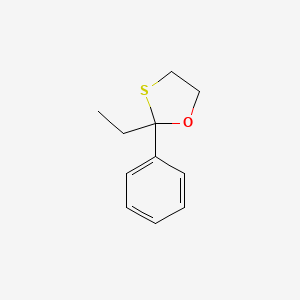

1,3-Oxathiolane, 2-ethyl-2-phenyl-

Description

1,3-Oxathiolane is a five-membered heterocyclic compound containing one oxygen and one sulfur atom within the ring. The 2-ethyl-2-phenyl derivative features ethyl and phenyl substituents at the 2-position, which significantly influence its chemical reactivity, stability, and applications.

Properties

CAS No. |

100058-47-7 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

2-ethyl-2-phenyl-1,3-oxathiolane |

InChI |

InChI=1S/C11H14OS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

WQZNPWBJLNMGFU-UHFFFAOYSA-N |

SMILES |

CCC1(OCCS1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(OCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Nucleoside Analogues

1,3-Oxathiolane derivatives have gained significant attention as nucleoside analogues, particularly in the development of antiviral drugs. These compounds are structurally similar to natural nucleosides but contain a sulfur atom in place of an oxygen atom at the 3'-position of the sugar ring. This modification enhances their biological activity and stability.

- HIV Treatment : Compounds such as lamivudine (3TC) and emtricitabine (FTC) are notable examples of 1,3-oxathiolane nucleosides used in the treatment of HIV. They function as nucleoside reverse transcriptase inhibitors (NRTIs), competing with natural deoxynucleotides for incorporation into viral DNA, thereby inhibiting viral replication .

- Synthesis Strategies : The synthesis of these nucleoside analogues often involves selective N-glycosylation of carbohydrate precursors. Various methods have been developed to construct the oxathiolane ring efficiently, including the use of different starting materials and catalysts .

Flavoring and Fragrance Applications

1,3-Oxathiolane derivatives are also recognized for their organoleptic properties, making them valuable in the flavoring and fragrance industries.

- Perfuming Agents : These compounds can be used as perfuming agents due to their ability to modify and enhance the scent profiles of various products. They can be incorporated into perfumes, flavored foodstuffs, beverages, and even pharmaceutical preparations .

- Case Studies : In practical applications, 1,3-oxathiolane derivatives have been used to enhance the flavors of commercial products. For instance, a study demonstrated that a flavored foodstuff modified with an oxathiane oxide resulted in a greener and fruitier taste profile compared to its unflavored counterpart .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

- 1,3-Oxathiolane, 2-Ethyl-2-Methyl- (CAS 6712-26-1): This compound has methyl and ethyl groups at the 2-position. However, the absence of an aromatic group reduces opportunities for π-π interactions in drug-receptor binding .

- 1,3-Oxathiolane, 2-(1-Methylethyl)- (CAS 17643-70-8): The isopropyl substituent introduces greater steric bulk than ethyl-phenyl groups, which may reduce solubility in polar solvents but improve thermal stability. No direct stability data are available, but analogous compounds suggest branched alkyl groups enhance resistance to oxidative degradation .

- 1,2-Oxathiolane, 2,2-Dioxide (Propane Sultone, CAS 1120-71-4): Structurally distinct due to its 1,2-oxathiolane ring and sulfone groups, this compound exhibits high electrophilicity, making it useful in polymer synthesis. However, it is carcinogenic, unlike 1,3-oxathiolane derivatives, which generally show lower toxicity .

Analytical Data Comparison

1,3-Oxathiolane, 2-Ethyl-2-Phenyl-

- Cyclocondensation : Reaction of β-keto esters or aldehydes with thiols under acidic or basic conditions. For example, unsaturated ketones reacted with carbon disulfide in KOH yield 1,3-oxathiolanes .

- Catalytic Systems : Use of sulfuric acid or Lewis acids to promote ring closure, as seen in the synthesis of benzo[1,3]oxathiol-2-one derivatives .

Comparison with Other Derivatives

- Compound 29 : Synthesized via Claisen-Schmidt condensation of acetylbenzo[1,3]oxathiol-2-one with benzaldehyde at −70°C, followed by chromatographic purification .

- 1,2-Oxathiolane, 2,2-Dioxide : Produced by sulfonation of allyl alcohols, a route distinct from 1,3-oxathiolane synthesis .

Stability and Degradation Pathways

- Thermal Stability : Phenyl groups in 2-ethyl-2-phenyl-1,3-oxathiolane likely enhance thermal stability compared to alkyl-substituted derivatives due to resonance stabilization .

- Hydrolytic Sensitivity : The 1,3-oxathiolane ring is susceptible to hydrolysis under acidic or basic conditions. Substituents like phenyl groups may slow hydrolysis by steric shielding, as observed in compound 29 (67.44% C content, stable under ambient storage) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-ethyl-2-phenyl-1,3-oxathiolane, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves cyclization of mercapto-alcohol precursors with aldehydes or ketones under acidic conditions. For example, analogous 1,3-oxathiolane derivatives (e.g., spiro compounds) are synthesized via Lewis acid-catalyzed isomerization (e.g., TiCl₄ in acetone) followed by purification using sulfuric acid-mediated salt formation and recrystallization . Purity validation requires GC-MS or HPLC analysis, comparing retention times with standards. Mass spectral databases (e.g., NIST) provide reference fragmentation patterns for structural confirmation .

Q. How can researchers characterize the stereochemistry and conformational dynamics of 2-ethyl-2-phenyl-1,3-oxathiolane?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are critical for determining stereochemistry. For example, in related cis/trans 1,3-oxathiolane spiro compounds, NOESY correlations distinguish between axial and equatorial substituents . Computational methods (DFT) can supplement experimental data to model ring puckering and substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for 2-ethyl-2-phenyl-1,3-oxathiolane derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Cross-validate using multiple techniques:

- NMR : Compare chemical shifts in deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent conformational changes .

- IR : Assign carbonyl or sulfur-oxygen stretches by comparing experimental spectra with computed vibrational modes (e.g., Gaussian software) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric ions and confirm molecular formulas .

Q. How can enantiomeric purity of 2-ethyl-2-phenyl-1,3-oxathiolane be achieved, and what analytical methods are most reliable?

- Methodological Answer : Enantioselective synthesis may involve chiral auxiliaries or catalysts. For example, tartaric acid resolution techniques or chiral HPLC columns (e.g., Chiralpak® AD-H) separate enantiomers . Polarimetry and circular dichroism (CD) spectroscopy quantify optical activity, while X-ray crystallography of diastereomeric salts provides absolute configuration .

Q. What are the pharmacological implications of 2-ethyl-2-phenyl-1,3-oxathiolane in antiviral research?

- Methodological Answer : 1,3-Oxathiolane nucleoside analogs (e.g., emtricitabine) exhibit antiviral activity by inhibiting viral polymerases. Structure-activity relationship (SAR) studies suggest that substituents at the 2-position (e.g., ethyl, phenyl) enhance metabolic stability and target binding . In vitro assays (e.g., plaque reduction in HBV-infected HepG2 cells) and molecular docking (PDB: 1TVR) validate mechanistic hypotheses .

Key Methodological Considerations

- Safety Protocols : Follow OSHA guidelines for handling sulfur-containing compounds, including fume hood use and PPE (gloves, goggles) .

- Data Reproducibility : Document reaction conditions (temperature, catalyst loading) meticulously, as minor variations significantly impact yields and stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.